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molecular formula C11H12N2O6 B8321881 Ethyl 3-(6-methoxy-3-nitropyridin-2-yl)-2-oxopropanoate

Ethyl 3-(6-methoxy-3-nitropyridin-2-yl)-2-oxopropanoate

Cat. No. B8321881
M. Wt: 268.22 g/mol
InChI Key: ABZYRRKHJXRBDH-UHFFFAOYSA-N
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Patent
US08344144B2

Procedure details

A roundbottom flask was charged with ethanol (540 ml) and (7.2 L). To this was added potassium (81.6 g, 2.09 mol) and mixture was stirred until all the potassium dissolved. Diethyl oxalate (306 g, 2.10 mol) was then added. The mixture was stirred for 5 minutes and then 6-methoxy-2-methyl-3-nitropyridine (320.0 g, 1.87 mol) was added. The resulting solution was stirred at room temperature for 36 hours. The slurry was filtered and the collected solids were washed thoroughly with ether and dried under reduced pressure. The solid was then suspended in 30 ml of water acetic acid was added until the pH=4. The solids that formed were collected by filtration to afford the title compound.
Quantity
81.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
306 g
Type
reactant
Reaction Step Three
Quantity
320 g
Type
reactant
Reaction Step Four
Quantity
540 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[K].[C:2]([O:9][CH2:10][CH3:11])(=[O:8])[C:3]([O:5]CC)=O.[CH3:12][O:13][C:14]1[N:19]=[C:18]([CH3:20])[C:17]([N+:21]([O-:23])=[O:22])=[CH:16][CH:15]=1>C(O)C>[CH3:12][O:13][C:14]1[N:19]=[C:18]([CH2:20][C:3](=[O:5])[C:2]([O:9][CH2:10][CH3:11])=[O:8])[C:17]([N+:21]([O-:23])=[O:22])=[CH:16][CH:15]=1 |^1:0|

Inputs

Step One
Name
Quantity
81.6 g
Type
reactant
Smiles
[K]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Three
Name
Quantity
306 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Four
Name
Quantity
320 g
Type
reactant
Smiles
COC1=CC=C(C(=N1)C)[N+](=O)[O-]
Step Five
Name
Quantity
540 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at room temperature for 36 hours
Duration
36 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the collected solids were washed thoroughly with ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
ADDITION
Type
ADDITION
Details
was added until the pH=4
CUSTOM
Type
CUSTOM
Details
The solids that formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=CC=C(C(=N1)CC(C(=O)OCC)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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